2-(4-Bromophenyl)-2-methylpropanamide
Description
BenchChem offers high-quality 2-(4-Bromophenyl)-2-methylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-2-methylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-bromophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-10(2,9(12)13)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLVTOOFPHQBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590597 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850144-81-9 | |
| Record name | 2-(4-Bromophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Thermodynamic Properties of 2-(4-Bromophenyl)-2-methylpropanamide
This guide provides a comprehensive framework for characterizing the thermodynamic properties of 2-(4-Bromophenyl)-2-methylpropanamide, a compound of interest in pharmaceutical research and development. For professionals in drug development, a thorough understanding of a compound's thermodynamic landscape is not merely academic; it is a cornerstone of predicting stability, solubility, and bioavailability, thereby guiding formulation strategies and ensuring product efficacy and safety.
While extensive experimental thermodynamic data for 2-(4-Bromophenyl)-2-methylpropanamide is not widely published, this guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to elucidate these critical parameters. We will delve into the core principles and practical applications of key analytical techniques, empowering you to generate the robust data required for informed decision-making in your research.
Physicochemical and Structural Foundation
Before embarking on thermodynamic analysis, a baseline understanding of the compound's fundamental properties is essential. 2-(4-Bromophenyl)-2-methylpropanamide has the chemical formula C₁₀H₁₂BrNO and a molecular weight of approximately 242.12 g/mol . It is a solid at room temperature. Knowledge of the crystal structure is invaluable, as polymorphism can significantly impact thermodynamic properties. The crystal structure of 2-(4-Bromophenyl)-2-methylpropanamide reveals inversion dimers linked by pairs of N-H⋯O hydrogen bonds, which in turn form sheets.[1] This intermolecular bonding will influence the energy required to disrupt the crystal lattice during melting.
| Property | Value/Information | Source |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.12 g/mol | |
| Physical Form | Solid | |
| Crystal Structure | Inversion dimers linked by N-H⋯O hydrogen bonds forming sheets. | [1] |
Thermal Analysis: Unveiling Phase Transitions and Stability
Thermal analysis techniques are paramount in determining the thermodynamic behavior of a substance as a function of temperature.[2] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and accessible methods in this domain.
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying the thermal transitions of a material.[3] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of melting point, enthalpy of fusion, and heat capacity.[4]
-
Sample Preparation: Accurately weigh 2-5 mg of 2-(4-Bromophenyl)-2-methylpropanamide into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create a reproducible atmosphere and prevent oxidative degradation.
-
-
Temperature Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).
-
Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature significantly above the melting point. A standard range could be from 25°C to 200°C.
-
-
Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. From this peak, the following parameters can be determined:
-
Melting Point (T_m): The temperature at which the substance transitions from a solid to a liquid. It is typically taken as the onset or peak of the endothermic melting transition.
-
Enthalpy of Fusion (ΔH_fus): The energy required to melt the substance. It is calculated by integrating the area of the melting peak.[4] This value is critical for understanding the strength of the crystal lattice.
-
Heat Capacity (C_p): The amount of heat required to raise the temperature of the substance by one degree. It can be determined from the shift in the baseline of the DSC curve.[2]
-
-
Inert Atmosphere: Prevents oxidation of the sample at elevated temperatures, which would introduce extraneous thermal events and compromise the integrity of the data.
-
Controlled Heating Rate: A consistent heating rate ensures that the thermal transitions are sharp and reproducible. Faster rates can increase sensitivity but may decrease resolution, while slower rates offer better resolution but can broaden peaks.[2] 10°C/min is a common starting point that balances these factors.
-
Hermetic Sealing: Essential for compounds that may sublime, ensuring that the measured heat flow corresponds only to the solid-to-liquid phase transition and not to a solid-to-gas transition.
Caption: Workflow for DSC analysis of 2-(4-Bromophenyl)-2-methylpropanamide.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is crucial for determining the thermal stability and decomposition profile of a compound.[6]
-
Sample Preparation: Place a slightly larger sample, typically 5-10 mg, of 2-(4-Bromophenyl)-2-methylpropanamide into a TGA pan (ceramic or platinum).
-
Instrument Setup:
-
Place the pan onto the TGA's sensitive microbalance.
-
Purge the furnace with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air) depending on the desired information (thermal vs. oxidative stability).
-
-
Temperature Program:
-
Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).
-
-
Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. From this curve, one can identify:
-
Decomposition Temperature: The temperature at which the compound begins to lose mass due to decomposition.
-
Residual Mass: The amount of mass remaining at the end of the experiment, which can provide information about the formation of non-volatile degradation products.
-
-
Complementary to DSC: TGA helps to interpret DSC thermograms. For instance, a mass loss observed in TGA at the same temperature as an endothermic event in DSC could indicate sublimation or decomposition rather than just melting. A clean melting endotherm in DSC with no corresponding mass loss in TGA confirms that the event is indeed fusion.
-
Stability Assessment: The onset temperature of decomposition is a critical parameter for determining the thermal stability of the drug substance.[6] This information is vital for defining storage conditions and identifying potential incompatibilities during formulation.
Caption: Workflow for TGA analysis to assess thermal stability.
Solubility and Partition Coefficient: Keys to Bioavailability
The solubility of an active pharmaceutical ingredient (API) in aqueous and organic solvents is a critical determinant of its absorption and bioavailability. The octanol-water partition coefficient (LogP) is a widely used measure of a compound's lipophilicity.
Thermodynamic Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a solute in a solvent at a specific temperature and pressure.
-
Sample Preparation: Add an excess amount of 2-(4-Bromophenyl)-2-methylpropanamide to a series of vials containing the desired solvent (e.g., water, phosphate-buffered saline, ethanol). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.
-
Ensuring Equilibrium: The 24-72 hour agitation period is a standard practice to ensure that the system has reached a true thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately known temperature is critical for obtaining reliable and reproducible data.
Summary of Key Thermodynamic Parameters to be Determined
The following table summarizes the essential thermodynamic properties for 2-(4-Bromophenyl)-2-methylpropanamide and the primary techniques used for their determination.
| Thermodynamic Parameter | Symbol | Experimental Technique | Significance in Drug Development |
| Melting Point | T_m | DSC | Purity indicator, influences dissolution rate. |
| Enthalpy of Fusion | ΔH_fus | DSC | Measure of crystal lattice energy; impacts solubility. |
| Heat Capacity | C_p | DSC | Fundamental property for thermodynamic calculations. |
| Decomposition Temperature | T_d | TGA | Defines thermal stability, critical for manufacturing and storage. |
| Aqueous Solubility | S | Shake-Flask (HPLC) | Determines dissolution and bioavailability. |
Conclusion
A comprehensive understanding of the thermodynamic properties of 2-(4-Bromophenyl)-2-methylpropanamide is indispensable for its successful development as a pharmaceutical agent. This guide has provided the theoretical grounding and detailed, field-proven protocols for determining these critical parameters. By employing techniques such as DSC, TGA, and equilibrium solubility studies, researchers can build a robust thermodynamic profile of the molecule. This data-driven approach is fundamental to navigating the complexities of formulation, ensuring stability, and ultimately, maximizing the therapeutic potential of the compound.
References
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Chemchart. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Available at: [Link]. (Accessed: February 13, 2026).
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IUCr. Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide. Available at: [Link]. (Accessed: February 13, 2026).
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EPA CompTox Chemicals Dashboard. 2-bromo-N-(4-methylphenyl)propanamide Properties. Available at: [Link]. (Accessed: February 13, 2026).
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PubMed. 2-(4-Bromophenyl)-2-methyl-propan-amide. Available at: [Link]. (Accessed: February 13, 2026).
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PubChem. 2-(4-Bromophenyl)-2-methylpropanenitrile | C10H10BrN | CID 10443591. Available at: [Link]. (Accessed: February 13, 2026).
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Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Available at: [Link]. (Accessed: February 13, 2026).
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SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. Available at: [Link]. (Accessed: February 13, 2026).
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IUCr. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. Available at: [Link]. (Accessed: February 13, 2026).
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ChemBK. N-(4-bromophenyl)-3-phenylpropanamide. Available at: [Link]. (Accessed: February 13, 2026).
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Cheméo. Chemical Properties of Propanamide, 2-methyl- (CAS 563-83-7). Available at: [Link]. (Accessed: February 13, 2026).
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Research and Reviews: Journal of Pharmaceutical Analysis. Differential Scanning Calorimetry. Available at: [Link]. (Accessed: February 13, 2026).
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Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry. Available at: [Link]. (Accessed: February 13, 2026).
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NIST/TRC Web Thermo Tables. 2-bromo-2-methylpropane -- Critically Evaluated Thermophysical Property Data. Available at: [Link]. (Accessed: February 13, 2026).
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ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available at: [Link]. (Accessed: February 13, 2026).
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MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Available at: [Link]. (Accessed: February 13, 2026).
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ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Available at: [Link]. (Accessed: February 13, 2026).
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PMC. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Available at: [Link]. (Accessed: February 13, 2026).
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PubChem. 3-(4-bromophenyl)sulfonyl-N-[4-(diethylamino)-2-methylphenyl]propanamide | C20H25BrN2O3S | CID. Available at: [Link]. (Accessed: February 13, 2026).
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Journal of Chemical and Pharmaceutical Research. Thermal study of Butanamide 3-oxo-N-phenyl-2-(4-methyl phenyl hydrazono) complexes of Cd(II). Available at: [Link]. (Accessed: February 13, 2026).
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CAS 116639-66-8 physical data and safety sheet
An In-depth Technical Guide to 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
This guide provides an in-depth overview of the physical data, safety information, and handling protocols for 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin widely utilized in preclinical research to model Parkinson's disease. This document is intended for researchers, scientists, and drug development professionals with the requisite expertise in handling highly hazardous materials.
Scientific Context and Mechanism of Action
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that induces permanent symptoms of Parkinson's disease by destroying dopaminergic neurons in the substantia nigra.[1] Its neurotoxic properties were discovered serendipitously through cases of accidental human ingestion, which led to the development of a severe and irreversible parkinsonian condition.[2]
In a research setting, MPTP is the primary compound used to create animal models for the study of Parkinson's disease.[2] The mechanism of its toxicity involves a metabolic pathway. MPTP is oxidized by monoamine oxidase B (MAO-B) in the brain's astrocytes to 1-methyl-4-phenylpyridinium ion (MPP+).[2] This toxic metabolite is then transported into dopamine neurons, where it inhibits mitochondrial function and leads to cell death.[2] This selective destruction of dopamine-producing neurons in the substantia nigra mimics the pathology of Parkinson's disease.[1][2]
Physical and Chemical Properties
The physical and chemical properties of MPTP and its commonly used hydrochloride salt are summarized below.
| Property | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (Free Base) | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride (MPTP HCl) |
| CAS Number | 28289-54-5[3] | 23007-85-4[4][5][6] |
| Molecular Formula | C₁₂H₁₅N[1][3] | C₁₂H₁₅N·HCl[4][6] |
| Molecular Weight | 173.25 g/mol [1][3] | 209.72 g/mol [6] |
| Appearance | Solid, Light Yellow Solid[2] | White to off-white powder, white solid[4][6] |
| Boiling Point | 128-132 °C at 12 mmHg[2][3] | Not available |
| Flash Point | 113 °C (235.4 °F) - closed cup | Not available |
| Solubility | Not specified | Soluble in H₂O (100mg/ml)[4] |
| Storage Temperature | Store at 4°C[4] | Store at 4°C, may be stored in a freezer[4][7] |
Safety Data Sheet (SDS) Summary
MPTP is a hazardous substance and must be handled with extreme caution. The following is a summary of the key safety information.
Hazard Identification:
-
GHS Classification: Acute Toxicity (Oral, Dermal, Inhalation) - Category 3, Specific Target Organ Toxicity (Single Exposure) - Category 1.[5][6]
-
Signal Word: Danger.[6]
-
Hazard Statements: Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (nervous system).[5][6] There is strong evidence that a single exposure can cause serious, irreversible damage.[8]
-
Target Organs: Nervous system.[6]
Precautionary Measures and Personal Protective Equipment (PPE):
-
Engineering Controls: All work with MPTP must be conducted in a designated fume hood or an externally-vented biosafety cabinet.[9] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment:
-
Gloves: Two pairs of chemical-resistant gloves (e.g., nitrile) are required. Frequent glove changes are recommended.[9]
-
Eye Protection: Safety glasses or goggles are mandatory.[5][9]
-
Body Protection: A lab coat or disposable gown must be worn.[9]
-
Respiratory Protection: An N95 respirator is required when there is a high potential for splashes or when handling the substance outside of a fume hood.[9]
-
-
Handling: Avoid all personal contact, including inhalation.[8] Do not eat, drink, or smoke when using this product.[5] Wash hands thoroughly after handling.[5]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove all contaminated clothing.[5]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]
Storage and Disposal:
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and store locked up.[7] Some sources recommend storage at 4°C or in a freezer.[4][7] The substance is light-sensitive.[4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[7]
Experimental Protocols and Workflows
Given the extreme toxicity of MPTP, all experimental procedures must be meticulously planned and executed.
Workflow for Safe Handling and Preparation of MPTP Solutions:
The following diagram outlines the critical steps for safely handling MPTP.
Caption: Workflow for the safe handling of MPTP.
Step-by-Step Protocol for Solution Preparation (Example):
-
Preparation: Before starting, ensure an exposure plan is in place and that Selegiline is immediately accessible as a post-exposure treatment.[9]
-
Containment: All weighing and solution preparation must occur within a certified chemical fume hood or a ducted biosafety cabinet.[9]
-
Weighing: Carefully weigh the required amount of MPTP hydrochloride powder.
-
Solubilization: For an aqueous solution, slowly add the weighed MPTP HCl to the appropriate volume of sterile water to achieve the desired concentration (e.g., up to 100 mg/ml).[4]
-
Animal Handling: For administration, animals must be chemically or physically restrained.[9]
-
Decontamination: After use, all surfaces and equipment must be decontaminated.
-
Waste Disposal: All contaminated waste, including animal bedding, must be disposed of as hazardous waste according to institutional guidelines.
Emergency Preparedness
In the event of a known ingestion or exposure, immediate administration of a monoamine oxidase inhibitor, particularly one selective for MAO-B like Selegiline, may be therapeutic.[2][9] It is crucial to have a written exposure plan and to ensure that Selegiline is available and not expired.[9] Personnel working with MPTP should inform their physician about their work with this compound.[9]
References
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1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine. (n.d.). PubChem. Retrieved from [Link]
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1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine N-oxide. (n.d.). PubChem. Retrieved from [Link]
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Use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
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The parkinsonian toxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a technical review of its utility and safety. (2001, March). Journal of Neurochemistry. Retrieved from [Link]
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Methodological & Application
Application Note: Scalable Synthesis of 2-(4-Bromophenyl)-2-methylpropanamide
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide , a critical scaffold in the development of androgen receptor antagonists (e.g., Enzalutamide analogs) and antihistamines.
The synthesis addresses two primary chemical challenges:
-
Construction of the Quaternary Carbon: Efficient installation of the gem-dimethyl group on the benzylic carbon without using hazardous pyrophoric bases (e.g., NaH).
-
Hydrolysis of a Sterically Hindered Nitrile: Selective hydration of the bulky nitrile intermediate to the primary amide without over-hydrolysis to the carboxylic acid.
The protocol utilizes Phase-Transfer Catalysis (PTC) for the alkylation step and a Radziszewski Oxidative Hydrolysis for the amide formation, ensuring high yield (>85% overall) and pharmaceutical-grade purity (>99.5% by HPLC).
Strategic Retrosynthesis & Pathway Analysis
The selection of the Nitrile Route over the Acid Chloride Route is driven by scalability and impurity control. Direct bromination of 2-methyl-2-phenylpropanoic acid often yields 3-5% of the meta-isomer, which is difficult to remove. The nitrile route starts from commercially available, isomerically pure 4-bromophenylacetonitrile.
Reaction Scheme
Figure 1: Two-step synthetic pathway designed for isomeric purity and scalability.
Detailed Experimental Protocols
Step 1: Gem-Dimethylation via Phase-Transfer Catalysis (PTC)
Objective: Conversion of 4-bromophenylacetonitrile to 2-(4-bromophenyl)-2-methylpropanenitrile.
Rationale: Traditional alkylation uses NaH/THF, which is hazardous at kilo-scale. This protocol uses liquid-liquid PTC (Interfacial Mechanism). The quaternary ammonium salt (TEBA) transports the deprotonated carbanion from the interface into the organic phase, allowing reaction with Methyl Iodide (MeI) while minimizing hydrolysis of the nitrile.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 4-Bromophenylacetonitrile | 1.0 | Substrate |
| Methyl Iodide (MeI) | 2.5 | Alkylating Agent |
| Sodium Hydroxide (50% aq) | 4.0 | Base |
| Benzyltriethylammonium chloride (TEBA) | 0.05 | Phase Transfer Catalyst |
| Toluene | 5 Vol | Solvent |
Protocol:
-
Setup: Charge a jacketed reactor with 4-Bromophenylacetonitrile (1.0 eq), Toluene (5 volumes), and TEBA (0.05 eq).
-
Base Addition: Add 50% NaOH (4.0 eq) with vigorous stirring (impeller speed is a Critical Process Parameter to maintain emulsion).
-
Alkylation (Exotherm Control):
-
Cool the mixture to 15°C.
-
Add Methyl Iodide (2.5 eq) dropwise over 60 minutes.
-
Warning: The reaction is highly exothermic. Maintain internal temperature < 45°C.
-
-
Reaction: Warm to 45-50°C and stir for 3-5 hours.
-
IPC (In-Process Control): Monitor by HPLC. Target: Mono-methyl impurity < 0.5%.
-
Workup:
-
Cool to 20°C. Add Water (5 volumes) to dissolve salts.
-
Separate phases.[1] Extract aqueous layer with Toluene (2 vol).
-
Wash combined organic layers with 1N HCl (to remove amine impurities) and Brine.
-
Concentrate the organic layer to an oil. (Yield: ~95%).
-
Step 2: Selective Oxidative Hydrolysis (Radziszewski Reaction)
Objective: Conversion of the hindered nitrile to the primary amide.
Rationale: The gem-dimethyl group creates significant steric hindrance. Acidic hydrolysis (H2SO4) often requires high temperatures that convert the amide directly to the acid (over-hydrolysis). The Radziszewski reaction uses the hydroperoxide anion (HOO⁻) as a super-nucleophile, which attacks the nitrile to form an imidate intermediate that collapses solely to the amide.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| Nitrile Intermediate | 1.0 | Substrate |
| Hydrogen Peroxide (30% aq) | 4.0 | Oxidant/Nucleophile |
| Potassium Carbonate (K2CO3) | 0.5 | Base Catalyst |
| DMSO | 4 Vol | Solvent |
Protocol:
-
Setup: Dissolve the Nitrile oil (from Step 1) in DMSO (4 volumes).
-
Catalyst: Add K2CO3 (0.5 eq).
-
Oxidant Addition:
-
Cool to 20°C.
-
Add 30% H2O2 (4.0 eq) dropwise.
-
Critical: Maintain temperature < 30°C. Higher temperatures accelerate peroxide decomposition (safety hazard).
-
-
Reaction: Stir at 25°C for 2-4 hours.
-
Quench & Isolation:
-
Add Water (10 volumes) slowly. The product will precipitate as a white solid.
-
Cool to 0-5°C and stir for 1 hour to maximize yield.
-
Filter the solid.[2] Wash with water (3 x 2 vol) to remove DMSO.
-
-
Drying: Dry in a vacuum oven at 50°C.
Process Workflow Diagram:
Figure 2: Operational workflow for the oxidative hydrolysis step.
Analytical Controls & Specifications
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method | Note |
| Appearance | White to off-white solid | Visual | |
| Purity | > 99.5% | HPLC | Area % |
| Mono-methyl impurity | < 0.10% | HPLC | Result of incomplete Step 1 |
| Carboxylic Acid | < 0.15% | Titration/HPLC | Result of over-hydrolysis |
| Water Content | < 0.5% | KF | Critical for downstream coupling |
NMR Characterization (Expected)[3]
-
1H NMR (400 MHz, DMSO-d6):
-
δ 7.45 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H) – Para-substitution pattern.
-
δ 6.90 (br s, 1H, NH), 6.50 (br s, 1H, NH) – Amide protons.
-
δ 1.45 (s, 6H, 2xCH3) – Gem-dimethyl singlet.
-
Troubleshooting Guide
Issue 1: Incomplete Methylation (Step 1)
-
Observation: Presence of mono-methyl intermediate (~10-15%) in HPLC.
-
Root Cause:[3][4][5] Insufficient agitation (PTC requires high shear) or base concentration dropped below 40%.
-
Corrective Action: Increase impeller speed. Add fresh 50% NaOH. Ensure Toluene volume is not too high (dilution reduces rate).
Issue 2: Low Yield in Hydrolysis (Step 2)
-
Observation: Product does not precipitate upon water addition.
-
Root Cause:[3][4][5] DMSO volume too high or final water volume too low.
-
Corrective Action: The ratio of Water:DMSO must be at least 3:1 to force precipitation. Cool the slurry to <5°C.
Issue 3: Safety - Peroxide Accumulation
-
Risk:[2][6] H2O2 accumulation if reaction does not initiate.
-
Control: Verify K2CO3 is added before H2O2. Monitor temperature. If no exotherm is observed after 10% addition, STOP and investigate.
References
-
Phase Transfer Catalysis for C-Alkylation
-
BenchChem. (2025).[1] Application Notes and Protocols for Phase Transfer Catalysis in Reactions with 4-Bromophenylacetonitrile. Retrieved from
-
-
Hydrolysis of Hindered Nitriles
-
Organic Syntheses. (2024).[2] Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 328-344. Retrieved from
-
-
Radziszewski Reaction Mechanism
-
Crystal Structure Verification
-
Industrial Context (Fexofenadine Intermediates)
-
Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (US20120309973A1). Retrieved from
-
Sources
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- 2. orgsyn.org [orgsyn.org]
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- 4. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. zenodo.org [zenodo.org]
- 7. 2-(4-Bromophenyl)-2-methyl-propan-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Selective Hydrolysis of 2-(4-Bromophenyl)-2-methylpropanenitrile to 2-(4-Bromophenyl)-2-methylpropanamide
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
The conversion of nitriles to primary amides is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry. The target molecule, 2-(4-bromophenyl)-2-methylpropanamide, serves as a valuable intermediate for various pharmacologically active compounds. Its precursor, 2-(4-bromophenyl)-2-methylpropanenitrile, presents a significant synthetic challenge for this hydrolysis. The gem-dimethyl group adjacent to the nitrile introduces substantial steric hindrance, rendering the electrophilic carbon of the nitrile less accessible to nucleophilic attack. This guide provides a detailed analysis of the mechanistic considerations and offers robust protocols for achieving a high-yielding, selective hydrolysis, navigating the challenges posed by this sterically demanding substrate.
Mechanistic Rationale: Overcoming Steric Hindrance
Standard nitrile hydrolysis conditions are often insufficient for highly substituted substrates. Understanding the underlying mechanisms is critical to selecting an effective protocol.
Acid-Catalyzed Hydrolysis
Under strongly acidic conditions, the reaction initiates with the protonation of the nitrile nitrogen.[1][2][3] This crucial step significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to attack by a weak nucleophile like water.[1][3] The resulting protonated amide can be isolated or may undergo further hydrolysis to the carboxylic acid, especially under harsh conditions.[1][4]
For a sterically hindered nitrile like 2-(4-bromophenyl)-2-methylpropanenitrile, concentrated strong acids (e.g., sulfuric acid) are often necessary. This approach aligns with the principles of the Ritter reaction , where a stable carbocation or a protonated alcohol reacts with a nitrile in the presence of a strong acid to form an amide after hydrolysis.[5][6][7][8] The harsh conditions facilitate the formation of the key nitrilium ion intermediate, which is then hydrated.[6][7]
.
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Catalyzed Hydrolysis
In basic media, the reaction is initiated by the direct nucleophilic attack of a hydroxide ion on the nitrile carbon.[2] This pathway is generally less favorable for sterically hindered nitriles due to the difficulty of the nucleophile's approach. To overcome this, harsher conditions such as higher temperatures and prolonged reaction times are typically required.[1] A significant advantage of base-catalyzed hydrolysis is the potential to stop the reaction at the amide stage under milder conditions, as the resulting amide is less prone to subsequent hydrolysis compared to acidic conditions.[1][2]
Modern Catalytic Methods
To circumvent the harsh conditions of traditional methods, which may not be suitable for complex molecules with sensitive functional groups, transition-metal catalysis has emerged as a powerful alternative.[9] Platinum-based catalysts, such as the Ghaffar-Parkins catalyst, have shown exceptional activity in hydrating sterically hindered nitriles to primary amides under neutral and mild conditions, offering high selectivity and functional group tolerance.[9][10][11] These catalysts operate by coordinating to the nitrile, which activates it towards nucleophilic attack by water.[10]
Experimental Protocols
Protocol 1: Concentrated Sulfuric Acid-Mediated Hydrolysis (Ritter-Type Conditions)
This protocol is highly effective for sterically hindered substrates due to the powerful dehydrating and catalytic nature of concentrated sulfuric acid.
Materials and Reagents:
-
2-(4-Bromophenyl)-2-methylpropanenitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water (ice-cold)
-
Diethyl Ether or Dichloromethane (for extraction)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2-(4-Bromophenyl)-2-methylpropanenitrile (1.0 eq).
-
Acid Addition: Cool the flask in an ice bath to 0°C. Slowly add concentrated sulfuric acid (5-10 eq) dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This will precipitate the crude amide product.
-
Workup:
-
Neutralize the aqueous solution carefully with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer three times with diethyl ether or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-bromophenyl)-2-methylpropanamide.
Safety Note: Concentrated sulfuric acid is extremely corrosive. Always wear appropriate personal protective equipment (gloves, lab coat, safety glasses) and perform the addition in a well-ventilated fume hood. The quenching process is highly exothermic and should be done with extreme caution.
.
Caption: General experimental workflow.
Summary of Hydrolysis Conditions
| Method | Catalyst / Reagent | Solvent | Temperature | Time (Typical) | Selectivity for Amide | Key Considerations |
| Acid-Catalyzed | Conc. H₂SO₄ | None (acid as solvent) | 0°C to RT | 2 - 6 hours | Good to Excellent | Effective for hindered nitriles; harsh conditions, careful workup required. |
| Base-Catalyzed | NaOH or KOH | Water / Alcohol | Reflux | 6 - 24 hours | Moderate | Risk of over-hydrolysis to carboxylic acid; may require harsh conditions.[12] |
| Peroxide-Mediated | H₂O₂ / NaOH | aq. Ethanol | Mild Heat | 1 - 3 hours | Excellent | Milder alternative, good for less hindered substrates.[12] |
| Pt-Catalyzed | Ghaffar-Parkins Catalyst | Water / Co-solvent | 25 - 80°C | 4 - 24 hours | Excellent | Very mild, high functional group tolerance, ideal for complex molecules.[11] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficiently strong acid; Reaction time too short; Low temperature. | Use more concentrated H₂SO₄; Increase reaction time and/or temperature; Confirm starting material purity. |
| Formation of Carboxylic Acid | Reaction time too long; Temperature too high; Excess water present initially. | Monitor the reaction closely and quench once the starting material is consumed; Maintain lower temperatures; Use anhydrous conditions for the initial acid addition. |
| Difficult Workup / Emulsion | Incomplete neutralization; Presence of acidic byproducts. | Ensure complete neutralization before extraction; Add brine during extraction to break up emulsions; Filter the aqueous layer before extraction if solids are present. |
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 20.9: Nitriles. Retrieved from [Link]
-
Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Ritter Reaction. Retrieved from [Link]
-
YouTube. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid (SBNPSA) under solvent-free conditions. Retrieved from [Link]
-
Wiley Online Library. (2004). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ritter Reaction. Retrieved from [Link]
-
Mecanismos de Reacción. (n.d.). Acid hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Retrieved from [Link]
-
ACS Publications. (2004). Platinum-Catalyzed Selective Hydration of Hindered Nitriles and Nitriles with Acid- or Base-Sensitive Groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
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- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Gem-dimethyl Alkylation Strategies for Phenylacetamide Derivatives
Introduction: The Significance of the Gem-Dimethyl Group in Medicinal Chemistry
The introduction of a gem-dimethyl group, two methyl groups attached to the same carbon atom, into a molecular scaffold is a widely employed strategy in medicinal chemistry.[1][2] This structural motif can confer significant advantages to a drug candidate, including enhanced metabolic stability, improved solubility, and favorable pharmacokinetic properties.[1][3] The gem-dimethyl group can act as a "metabolic shield," sterically hindering enzymatic degradation of nearby functional groups.[4] Furthermore, the increased lipophilicity imparted by the gem-dimethyl group can improve a molecule's ability to cross cellular membranes.
Phenylacetamide derivatives are a common core structure in a variety of pharmaceuticals. A notable example is Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), which features a gem-dimethyl group adjacent to a carboxylic acid.[5][6][7] The synthesis of such compounds often involves the alkylation of an active methylene group, a carbon atom positioned between two electron-withdrawing groups.[8] This guide will provide a detailed overview of the strategies and protocols for the gem-dimethyl alkylation of phenylacetamide derivatives, with a focus on the underlying chemical principles and practical experimental considerations.
Mechanistic Considerations: The Alkylation of Phenylacetamide Derivatives
The core of this transformation lies in the deprotonation of the α-carbon of the phenylacetamide, the carbon atom adjacent to the carbonyl group, to form an enolate.[9][10] This enolate then acts as a nucleophile, attacking an electrophilic methylating agent in a substitution reaction.[9][11][12]
Enolate Formation
The acidity of the α-hydrogens of a phenylacetamide is enhanced by the electron-withdrawing effects of both the adjacent phenyl ring and the amide carbonyl group. However, amides are generally less acidic than ketones or esters. Therefore, a strong base is typically required to achieve complete enolization.[9][13] Common strong bases used for this purpose include lithium diisopropylamide (LDA), sodium hydride (NaH), and potassium tert-butoxide (KOtBu).[9][13] The choice of base can influence the regioselectivity of the reaction in cases where there are multiple acidic protons.
The Alkylation Step
Once formed, the enolate anion attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in an SN2 reaction.[11][12] This reaction introduces the first methyl group. To achieve gem-dimethylation, the resulting mono-methylated phenylacetamide must be deprotonated again to form a new enolate, which then undergoes a second methylation.
A key challenge in this process is controlling the extent of alkylation. Incomplete reaction can lead to a mixture of mono- and di-methylated products, while over-alkylation at other positions (such as the amide nitrogen) can also occur.[14] The choice of reaction conditions, including the base, solvent, temperature, and stoichiometry of the reagents, is crucial for achieving high yields of the desired gem-dimethylated product.
The Role of Phase Transfer Catalysis
Phase transfer catalysis (PTC) offers a powerful and often "greener" alternative for alkylation reactions.[15] In this technique, a phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides.[15][16] This allows for the use of less hazardous and more economical inorganic bases like sodium hydroxide or potassium carbonate, and can often be performed in less toxic solvents or even under solvent-free conditions.[15][17]
Experimental Protocols
Here, we provide detailed protocols for two common methods for the gem-dimethyl alkylation of phenylacetamide derivatives: a traditional approach using a strong base and a method employing phase transfer catalysis.
Protocol 1: Gem-Dimethylation using Lithium Diisopropylamide (LDA)
This protocol describes the gem-dimethylation of a generic N-substituted phenylacetamide using LDA as the strong base and methyl iodide as the alkylating agent.
Materials:
-
N-substituted phenylacetamide
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (in hexanes)
-
Methyl iodide
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and work-up equipment
Workflow Diagram:
Caption: Workflow for gem-dimethylation using LDA.
Procedure:
-
Preparation of the Phenylacetamide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the N-substituted phenylacetamide (1.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
In Situ Preparation of LDA: In a separate flame-dried flask under nitrogen, add anhydrous THF and diisopropylamine (2.2 eq). Cool the solution to 0 °C in an ice bath. Slowly add n-butyllithium (2.2 eq) dropwise. Stir the solution at 0 °C for 30 minutes to generate the LDA solution.
-
First Methylation: Slowly add the freshly prepared LDA solution to the phenylacetamide solution at -78 °C. Stir the resulting mixture for 30 minutes at -78 °C to ensure complete enolate formation. Add methyl iodide (1.1 eq) dropwise and stir for 1 hour at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Second Methylation: Cool the reaction mixture back down to -78 °C. Slowly add a second portion of freshly prepared LDA solution (1.1 eq). Stir for 30 minutes at -78 °C. Add a second portion of methyl iodide (1.1 eq) and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired gem-dimethylated phenylacetamide.
Protocol 2: Gem-Dimethylation using Phase Transfer Catalysis
This protocol describes a more environmentally benign approach using a phase transfer catalyst.
Materials:
-
N-substituted phenylacetamide
-
Toluene
-
50% Aqueous sodium hydroxide solution
-
Tetrabutylammonium bromide (TBAB)
-
Methyl iodide
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Reaction Mechanism Diagram:
Sources
- 1. Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability – ScienceOpen [scienceopen.com]
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Reagents for converting 2-(4-Bromophenyl)-2-methylpropanamide to amines
An Application Guide to the Synthesis of Amines from 2-(4-Bromophenyl)-2-methylpropanamide
Introduction
The conversion of amides to amines represents a cornerstone transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Amines are prevalent structural motifs in a vast array of biologically active molecules. The starting material, 2-(4-Bromophenyl)-2-methylpropanamide, is a valuable precursor that offers multiple synthetic routes to structurally distinct amine products. The presence of a stable aromatic bromine atom provides a handle for further functionalization, such as cross-coupling reactions, making the resulting amines versatile intermediates in drug development.
This comprehensive guide provides detailed application notes and protocols for the conversion of 2-(4-Bromophenyl)-2-methylpropanamide into its corresponding amines. We will explore two primary synthetic strategies:
-
Amide Reduction: A direct conversion that retains the original carbon skeleton, yielding 2-(4-Bromophenyl)-2-methylpropan-1-amine.
-
Hofmann Rearrangement: A degradative transformation that expels the carbonyl carbon, resulting in a primary amine with one less carbon atom, 1-(4-Bromophenyl)-1-methylethanamine.
This document is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and field-proven protocols to enable informed decisions in the laboratory.
Part 1: Amide Reduction for Carbon Skeleton Retention
The reduction of an amide to an amine involves the conversion of the carbonyl group (C=O) into a methylene group (CH₂). This transformation is fundamental for synthesizing amines while preserving the integrity of the carbon framework. Due to the low electrophilicity of the amide carbonyl, this reduction requires powerful hydride-donating reagents.[1][2]
Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent and versatile reducing agent capable of reducing a wide range of functional groups, including amides, which are resistant to milder reagents like sodium borohydride (NaBH₄).
Principle & Causality: The exceptional reducing power of LiAlH₄ stems from the highly polarized Al-H bonds, which deliver a nucleophilic hydride (H⁻) to the electrophilic carbonyl carbon of the amide. The reaction proceeds through a two-stage mechanism involving two separate hydride additions. The initial adduct collapses to form a transient, highly reactive iminium ion, which is then immediately reduced by a second equivalent of hydride to furnish the final amine product.[3][4] The aluminum species coordinates to the carbonyl oxygen, activating it and converting it into a good leaving group.[5]
Caption: Simplified mechanism of borane reduction of a primary amide.
Detailed Experimental Protocol:
-
Apparatus Setup: Use a flame-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
Reaction Setup: Dissolve 2-(4-Bromophenyl)-2-methylpropanamide (1.0 equivalent) in anhydrous THF (approx. 15 mL per gram of amide).
-
Reagent Addition: Cool the solution to 0 °C. Add a 1.0 M solution of BH₃·THF in THF (3.0 - 4.0 equivalents) dropwise via a syringe. A slow addition is recommended to manage the initial evolution of hydrogen gas.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (~66 °C) for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup (Quenching): Cool the reaction mixture to 0 °C. Slowly and carefully add 6 M aqueous HCl dropwise to quench the excess borane and hydrolyze the intermediate species. Continue adding acid until the vigorous gas evolution ceases and the solution is acidic.
-
Isolation: Heat the acidic mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis. After cooling to room temperature, basify the solution by the slow addition of aqueous NaOH (e.g., 6 M) until pH > 12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by standard methods as described for the LiAlH₄ protocol.
Part 2: Hofmann Rearrangement for Degradative Amination
The Hofmann rearrangement is a classic organic reaction that transforms a primary amide into a primary amine containing one fewer carbon atom. T[6]his method is invaluable when the synthetic goal is to shorten the carbon chain while introducing a primary amine functionality.
Principle & Causality: The reaction proceeds by treating the primary amide with bromine in a strongly basic aqueous solution (e.g., NaOH). T[7]he base deprotonates the amide, and the resulting anion reacts with bromine to form an N-bromoamide. A second deprotonation generates an unstable anion that undergoes a concerted rearrangement: the alkyl/aryl group attached to the carbonyl carbon migrates to the nitrogen atom as the bromide ion departs. T[8]his key step forms an isocyanate intermediate. The isocyanate is not isolated but is rapidly hydrolyzed by water under the basic conditions, leading to an unstable carbamic acid which spontaneously decarboxylates to yield the final primary amine.
Caption: Decision workflow for amine synthesis.
Conclusion
The conversion of 2-(4-Bromophenyl)-2-methylpropanamide to its amine derivatives can be achieved efficiently through distinct and powerful synthetic methodologies. For researchers aiming to preserve the C₄ alkyl chain, direct reduction using either lithium aluminum hydride or borane provides reliable pathways to 2-(4-Bromophenyl)-2-methylpropan-1-amine. LiAlH₄ offers potent reactivity, while borane presents a milder, more chemoselective option. Conversely, if the synthetic target requires a loss of one carbon atom to produce a tertiary carbinamine structure, the Hofmann rearrangement offers a classic and effective route to 1-(4-Bromophenyl)-1-methylethanamine. A thorough understanding of the mechanisms, protocols, and safety considerations detailed in this guide will empower scientists to select and execute the optimal transformation for their specific research and development objectives.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]
-
Wang, D., et al. (2018). Hydrogenation of amides to amines by heterogeneous catalysis: a review. Green Chemistry, 20(24), 5457-5470. Retrieved from [Link]
-
Wikipedia. (2023). Amide reduction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Tertiary Amides by 9-BBN and Sia2BH. Retrieved from [Link]
- Coetzee, J., et al. (2011). The First Continuous Flow Hydrogenation of Amides to Amines. ChemSusChem, 4(8), 1122-1125. Retrieved from Queen's University Belfast Research Portal.
-
Dey, S., et al. (2020). Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. ACS Catalysis, 10(6), 3688-3693. Retrieved from [Link]
-
Osaka University. (2017). Sustainable Amine Production through Hydrogenation of Amides under Mild Conditions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Amides to Amines and Aldehydes. Retrieved from [Link]
-
Bailey, C. L., et al. (2019). Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. The Journal of Organic Chemistry, 84(17), 10899-10909. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Conversion of Amides into Amines with LiAlH4. Retrieved from [Link]
-
NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]
-
OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. Retrieved from [Link]
-
Bailey, C. L., et al. (2019). Controlled Reduction of Tertiary Amides to The Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. Request PDF on ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Hofmann rearrangement. Retrieved from [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]
-
Chemistry Masters. (2020). Borane: Reduction of Carboxylic acid, Amides & Nitriles. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Hofmann Rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of amides by boranes. Request PDF. Retrieved from [Link]
-
Dr. P. (2023). Reduction of Amides with LiAlH4. YouTube. Retrieved from [Link]
-
Barma, D. K., et al. (2003). Amide Activation by TMSCl: Reduction of Amides to Amines by LiAlH4 under Mild Conditions. ChemInform. Request PDF on ResearchGate. Retrieved from [Link]
-
Chasvised, S., et al. (2011). DFT Studies of Amide Reduction by Borane and Alane: Structural Stability and Reaction Mechanisms. International Transaction Journal of Engineering, Management, & Applied Sciences & Technologies, 2(1), 73-86. Retrieved from [Link]
Sources
- 1. Amide reduction - Wikipedia [en.wikipedia.org]
- 2. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amide Reduction Mechanism by LiAlH4 - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 8. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Bromophenyl)-2-methylpropanamide
Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the common challenges associated with this synthesis.
I. Overview of Synthetic Strategies
The synthesis of 2-(4-Bromophenyl)-2-methylpropanamide can be approached through several routes, each with its own set of advantages and potential pitfalls. The two most common strategies involve:
-
The Ritter Reaction: This method typically involves the reaction of a tertiary alcohol, such as 2-(4-bromophenyl)-2-propanol, with a nitrile in the presence of a strong acid to form a stable carbocation intermediate, which is then trapped by the nitrile. Subsequent hydrolysis yields the desired amide.[1][2][3][4][5]
-
Amidation of a Carboxylic Acid Precursor: This route involves the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, followed by its conversion to the corresponding amide. This can be achieved through various standard peptide coupling methods or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.
This guide will focus on troubleshooting the common challenges encountered in these pathways to help you enhance your reaction yields and product purity.
II. Troubleshooting Guide & FAQs
Part A: Synthesis of the Key Intermediate: 2-(4-Bromophenyl)-2-methylpropanoic acid
A crucial step in one of the primary synthetic routes is the preparation of pure 2-(4-bromophenyl)-2-methylpropanoic acid. The main challenge in this step is achieving selective bromination at the para position of the phenyl ring.
FAQ 1: My bromination of 2-methyl-2-phenylpropanoic acid results in a mixture of isomers (ortho, meta, and para) and a low yield of the desired para-isomer. How can I improve the regioselectivity?
Root Cause Analysis: Non-selective bromination is a common issue, often leading to the formation of undesired ortho and meta isomers, which can be difficult to separate from the desired para product, ultimately reducing the yield.[6][7] The reaction conditions, particularly the solvent and brominating agent, play a critical role in directing the substitution pattern on the aromatic ring.
Troubleshooting Recommendations:
-
Solvent System: Traditional methods using solvents like carbon tetrachloride are not only toxic but can also lead to poor selectivity.[7] A significant improvement in selectivity can be achieved by performing the bromination in an aqueous medium.[7][8] This approach has been shown to favor the formation of the para-isomer.
-
Control of Reaction Conditions: The reaction can be performed under acidic, neutral, or alkaline aqueous conditions.[8] It is advisable to perform small-scale trial reactions to determine the optimal pH for your specific setup.
-
Monitoring the Reaction: It is crucial to monitor the reaction progress using techniques like Gas Chromatography (GC) to ensure the complete consumption of the starting material, 2-methyl-2-phenylpropanoic acid.[6][7][8]
Experimental Protocol: Selective Bromination in an Aqueous Medium [7][8]
-
Suspend 2-methyl-2-phenylpropanoic acid in water.
-
Slowly add bromine to the mixture while stirring vigorously. The reaction can be conducted at room temperature or with gentle heating (e.g., 75-80°C) to increase the reaction rate.[8]
-
Monitor the reaction by GC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Alternatively, extract the product with a suitable organic solvent like dichloromethane.[6][7][8]
-
Wash the combined organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
The crude product can be further purified by recrystallization from a solvent system like aqueous methanol to remove residual isomeric impurities.[6]
| Parameter | Traditional Method (e.g., in CCl4) | Recommended Method (in H2O) |
| Solvent | Carbon Tetrachloride | Water |
| Selectivity | Low (mixture of o, m, p isomers)[7] | High (predominantly p-isomer)[8] |
| Safety | Toxic and environmentally hazardous[7] | Environmentally benign |
| Yield of Pure Product | Often low due to purification losses[7] | Can be significantly higher |
Part B: The Ritter Reaction Approach
The Ritter reaction is a powerful method for synthesizing N-alkyl amides from nitriles and a source of a stable carbocation.[1][2][3] For the synthesis of 2-(4-Bromophenyl)-2-methylpropanamide, a suitable precursor would be 2-(4-bromophenyl)-2-propanol or a related alkene that can generate the tertiary benzylic carbocation.
FAQ 2: My Ritter reaction is giving a low yield. What are the critical parameters to optimize?
Root Cause Analysis: Low yields in the Ritter reaction can stem from several factors, including incomplete formation of the carbocation, side reactions of the carbocation, or incomplete hydrolysis of the intermediate nitrilium ion.[4][5] The choice of strong acid and the reaction temperature are critical.
Troubleshooting Recommendations:
-
Acid Catalyst: A strong acid is essential to promote the formation of the carbocation. Sulfuric acid is commonly used.[1] The concentration of the acid is crucial; it should be sufficient to protonate the alcohol and facilitate the loss of water.
-
Temperature Control: The initial addition of the acid to the alcohol and nitrile mixture should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[1] The reaction is then typically allowed to warm to room temperature.
-
Nitrile Reactivity: A wide range of nitriles can be used in the Ritter reaction.[2] For the synthesis of the target amide, acetonitrile would be the nitrile of choice.
-
Hydrolysis Step: The intermediate nitrilium ion must be hydrolyzed to the final amide.[2][4] This is typically achieved during the aqueous workup. Quenching the reaction mixture with a basic solution (e.g., sodium carbonate followed by sodium hydroxide) ensures the complete hydrolysis and neutralization of the strong acid.[1]
Diagram: The Ritter Reaction Mechanism
Caption: The Ritter reaction pathway for amide synthesis.
Part C: Hydrolysis of 2-(4-Bromophenyl)-2-methylpropanenitrile
Another viable route is the partial hydrolysis of the corresponding nitrile. The challenge here is to stop the reaction at the amide stage and prevent further hydrolysis to the carboxylic acid.
FAQ 3: When I try to hydrolyze 2-(4-bromophenyl)-2-methylpropanenitrile to the amide, I get a significant amount of the carboxylic acid as a byproduct. How can I control the hydrolysis?
Root Cause Analysis: The hydrolysis of a nitrile to an amide can be catalyzed by either acid or base.[9][10][11] However, the amide product can also be hydrolyzed under the same conditions, often at a comparable or even faster rate, leading to the formation of the carboxylic acid as a byproduct.[12][13]
Troubleshooting Recommendations:
-
Mild Reaction Conditions: To favor the formation of the amide, milder reaction conditions are necessary.
-
Alkaline Peroxide Method: A common and effective method for the partial hydrolysis of nitriles to amides involves using an alkaline solution of hydrogen peroxide.[12] Reagents like urea-hydrogen peroxide (UHP) can be a convenient source of hydrogen peroxide.[12]
-
Transition Metal Catalysis: Certain transition metal catalysts, such as the Ghaffar-Parkins platinum-based catalyst, can facilitate the hydration of nitriles to primary amides under mild conditions, often with high chemoselectivity and tolerance for other functional groups.[13]
-
-
Careful Monitoring: Regardless of the method chosen, it is essential to carefully monitor the reaction progress (e.g., by TLC or LC-MS) to stop the reaction once the starting nitrile has been consumed and before significant amounts of the carboxylic acid are formed.
Diagram: Troubleshooting Hydrolysis
Caption: Decision tree for optimizing nitrile hydrolysis.
III. General Purification Strategies
FAQ 4: What is the best way to purify the final product, 2-(4-Bromophenyl)-2-methylpropanamide?
Root Cause Analysis: The choice of purification method will depend on the nature of the impurities present in the crude product. Common impurities may include unreacted starting materials, isomeric byproducts, or the corresponding carboxylic acid from over-hydrolysis.
Troubleshooting Recommendations:
-
Recrystallization: If the crude product is a solid and the impurities have different solubilities, recrystallization is often the most effective and scalable purification method. A good starting point is to screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that provides good recovery of pure crystals.
-
Column Chromatography: For small-scale purifications or when dealing with impurities that are difficult to remove by recrystallization, flash column chromatography on silica gel is a standard technique. A gradient of ethyl acetate in hexanes is a typical mobile phase for compounds of this polarity.
-
Acid-Base Extraction: If the main impurity is the carboxylic acid, an acid-base extraction can be very effective. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer, while the neutral amide remains in the organic layer.
IV. References
-
Ritter Reaction. (n.d.). NROChemistry. Retrieved February 13, 2026, from [Link]
-
Ritter reaction. (2023, November 29). In Wikipedia. Retrieved February 13, 2026, from [Link]
-
Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Retrieved February 13, 2026, from [Link]
-
Ritter reaction. (n.d.). Chemeurope.com. Retrieved February 13, 2026, from [Link]
-
Ritter Reaction. (2019, January 11). Organic Chemistry. Retrieved February 13, 2026, from [Link]
-
Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Retrieved February 13, 2026, from
-
Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents. Retrieved February 13, 2026, from
-
Ritter Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (2020). MDPI. Retrieved February 13, 2026, from [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]
-
Industrial Applications of 2-(4-Bromophenyl)-2-Methylpropionic Acid. (2026, January 28). Retrieved February 13, 2026, from [Link]
-
2-[(4-bromophenyl)formamido]-n-methylpropanamide (C11H13BrN2O2). (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Lumen Learning. Retrieved February 13, 2026, from [Link]
-
N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). (n.d.). Chemchart. Retrieved February 13, 2026, from [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. (2024, October 7). Organic Syntheses. Retrieved February 13, 2026, from [Link]
-
Method for preparing 2-[(4-bromomethyl) phenyl] propionic acid. (n.d.). Google Patents. Retrieved February 13, 2026, from
-
Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2014). ResearchGate. Retrieved February 13, 2026, from [Link]
-
Synthesis and characterization of 2-(4-bromophenyl)-1H-benzimidazole and 2-(6-bromochroman-2-yl)-1H-benzimidazole compounds. (n.d.). TSI Journals. Retrieved February 13, 2026, from [Link]
-
Conversion of nitriles to amides. (2023, January 22). Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]
-
Hydrolysis of nitriles. (n.d.). Chemguide. Retrieved February 13, 2026, from [Link]
Sources
- 1. Ritter Reaction | NROChemistry [nrochemistry.com]
- 2. Ritter reaction - Wikipedia [en.wikipedia.org]
- 3. Ritter_reaction [chemeurope.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 8. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 13. orgsyn.org [orgsyn.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Gem-Dimethyl Amide Formation
Welcome to our technical support center. As Senior Application Scientists, we understand that synthesizing sterically hindered amides, particularly those containing a gem-dimethyl group adjacent to the reaction center, can be challenging. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome low conversion rates and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: Why are my gem-dimethyl substituted amine/carboxylic acid reactions resulting in low yields?
Low conversion rates in the formation of amides from substrates bearing a gem-dimethyl group are most commonly attributed to severe steric hindrance. The two methyl groups flank the reactive center (the amine's nitrogen or the carboxylic acid's carbonyl carbon), creating a congested environment that impedes the approach of the coupling reagents and the other reactant. This steric shield significantly slows down the rate of the desired reaction, allowing side reactions to become more competitive.
Key factors contributing to low yields include:
-
Steric Hindrance: The bulky nature of the gem-dimethyl group physically blocks the reactive sites.
-
Poor Nucleophilicity of the Amine: The electron-donating effect of the alkyl groups, combined with steric hindrance, can reduce the amine's nucleophilicity.
-
Side Reactions: Inefficient coupling can lead to side reactions such as the hydrolysis of activated esters or the formation of unreactive byproducts. For example, with carbodiimide coupling agents, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea if the amine fails to react in a timely manner.
Troubleshooting Guide: A Mechanistic Approach
If you are experiencing low conversion rates, a systematic approach to troubleshooting is essential. The following sections break down common issues and provide targeted solutions.
Issue 1: Inappropriate Coupling Reagent Selection
The choice of coupling reagent is paramount when dealing with sterically hindered substrates. Standard reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) alone are often insufficient.
Solution: Employ Advanced, Sterically Tolerant Coupling Reagents.
For these challenging substrates, you need reagents that form highly reactive intermediates and are less sensitive to steric bulk.
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective. They rapidly convert carboxylic acids into activated esters that are extremely reactive towards even hindered amines. HATU is often preferred as it is known to suppress racemization and is highly efficient.
-
Phosphonium Salts (PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also very powerful. They function similarly to uronium salts and are excellent for creating amide bonds under challenging conditions.
-
Carbodiimides with Additives: If you must use a carbodiimide like EDC, it is crucial to include an activating agent. Additives like HOBt (Hydroxybenzotriazole) or OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) form an activated ester intermediate that is more reactive and less prone to side reactions than the O-acylisourea intermediate.
Technical Support Center: Purification of 2-(4-Bromophenyl)-2-methylpropanamide
Welcome to the technical support guide for the purification of 2-(4-Bromophenyl)-2-methylpropanamide via recrystallization. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this compound. Our approach moves beyond simple step-by-step instructions to explain the underlying scientific principles, ensuring you can adapt and optimize the procedure for your specific needs.
Introduction to Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The fundamental principle relies on the differential solubility of a compound in a given solvent at varying temperatures. An ideal recrystallization solvent will dissolve the target compound (solute) completely at an elevated temperature but only sparingly at lower temperatures.[1][3] As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally present in lower concentrations, remain in the cold solvent (the "mother liquor") and are separated via filtration.[4]
For 2-(4-Bromophenyl)-2-methylpropanamide, a compound with moderate polarity due to the amide functional group and the bromophenyl ring, selecting an appropriate solvent system is the most critical step for a successful purification.
Core Experimental Workflow: Recrystallization
This diagram outlines the standard procedure for recrystallizing 2-(4-Bromophenyl)-2-methylpropanamide.
Caption: Standard workflow for recrystallization.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common challenges encountered during the recrystallization of 2-(4-Bromophenyl)-2-methylpropanamide.
Q1: No crystals are forming even after the solution has cooled in an ice bath. What should I do?
This is one of the most frequent issues and typically points to one of two causes: excessive solvent or a supersaturated solution that resists nucleation.
-
Cause A: Too Much Solvent. This is the most common reason for crystallization failure.[5][6] If the solution is not saturated or is only weakly saturated at low temperatures, crystals will not form, resulting in a poor or no yield.[2]
-
Solution: Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume). Allow the concentrated solution to cool again slowly. You can test if this is the issue by dipping a glass stirring rod into the solution; if crystals form on the rod as the solvent evaporates, your solution was likely too dilute.[5]
-
-
Cause B: Stable Supersaturated Solution. Sometimes, a solution can cool below its saturation point without forming crystals because the initial energy barrier for crystal nucleation has not been overcome.
-
Solution 1: Induce Crystallization by Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7] The microscopic glass fragments dislodged can act as nucleation sites for crystal growth.
-
Solution 2: Add a Seed Crystal. If you have a small crystal of pure 2-(4-Bromophenyl)-2-methylpropanamide, add it to the cooled solution. A seed crystal provides a pre-existing template for new crystals to grow upon, bypassing the initial nucleation barrier.[8][9]
-
Q2: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point.[5] Impurities can also depress the melting point of the crude solid, making this phenomenon more likely. The resulting oil often traps impurities, defeating the purpose of recrystallization.
-
Solution 1: Re-dissolve and Add More Solvent. Heat the solution until the oil fully redissolves. Add a small additional amount (5-10%) of the hot solvent. This ensures that the saturation point will be reached at a lower temperature, hopefully below the compound's melting point.[5][6]
-
Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oiling out. After re-dissolving, allow the flask to cool as slowly as possible. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass.[5] Avoid moving or disturbing the solution as it cools.
-
Solution 3: Change the Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider using a solvent with a lower boiling point or switching to a mixed-solvent system.
Q3: The recrystallization resulted in a very low yield (<50%). Why did this happen and can I recover more product?
A low yield is disappointing but common. Understanding the cause is key to improving the outcome.
-
Cause A: Using Too Much Solvent. As discussed in Q1, this is a primary culprit. A significant portion of your product remains dissolved in the mother liquor.[2][5]
-
Cause B: Premature Crystallization. If the solution cools too quickly during a hot filtration step, product can crystallize in the funnel and be lost.
-
Cause C: Excessive Washing. Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.[2]
-
Solution: Recovering Product from Mother Liquor. Do not discard the filtrate (mother liquor) immediately. You can often recover a "second crop" of crystals by boiling off a significant portion of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.
Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?
Colored impurities are often large, polar molecules with extended conjugation.
-
Solution: Use Activated Charcoal. Activated charcoal (or Norit) has a high surface area and can adsorb high-molecular-weight colored impurities.
-
Procedure: After dissolving your crude solid in the hot solvent, remove the flask from the heat source to let the boiling subside. Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Caution: Never add charcoal to a boiling solution, as it can cause violent bumping. Swirl the flask and gently reheat to boiling for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by a hot filtration step before you cool the solution to induce crystallization.[10]
-
Protocols and Methodologies
Protocol 1: Solvent Selection for Recrystallization
The ideal solvent should dissolve 2-(4-Bromophenyl)-2-methylpropanamide poorly at room temperature but well at its boiling point.[11] The "like dissolves like" principle suggests that solvents of intermediate polarity, such as alcohols or esters, may be good candidates.
Solvent Suitability Table
| Solvent | Boiling Point (°C) | Polarity (Relative) | Comments |
| Water | 100 | 1.000 | Likely a poor solvent due to the nonpolar bromophenyl group. May be useful as an anti-solvent. |
| Ethanol | 78 | 0.654 | Good starting point. The hydroxyl group can interact with the amide, while the ethyl chain interacts with the aryl ring. |
| Methanol | 65 | 0.762 | Higher polarity than ethanol; may be too effective a solvent at room temperature, leading to lower recovery. |
| Isopropanol | 82 | 0.546 | Lower polarity than ethanol; may show a better solubility differential between hot and cold. |
| Ethyl Acetate | 77 | 0.228 | A moderately polar solvent that is often effective for compounds with ester or amide groups. |
| Toluene | 111 | 0.099 | Low polarity; likely to be a poor solvent unless the compound is highly impure with nonpolar contaminants. |
| Hexanes | ~69 | 0.009 | Very nonpolar. Unlikely to dissolve the amide, but could be used as an anti-solvent with a more polar one like ethyl acetate. |
Data sourced from University of Rochester and other chemical property databases.[12][13]
Solvent Screening Workflow
Caption: Decision flowchart for selecting a single recrystallization solvent.
Protocol 2: Single-Solvent Recrystallization Procedure
This protocol assumes a suitable solvent (e.g., isopropanol) has been identified.
-
Preparation: Place the crude 2-(4-Bromophenyl)-2-methylpropanamide into an Erlenmeyer flask. Add a magnetic stir bar or a boiling stick.
-
Dissolution: In a separate beaker, heat the recrystallization solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while heating and stirring until the solid just dissolves. Crucially, use the minimum amount of boiling solvent required.
-
Hot Filtration (if needed): If insoluble impurities are visible, you must perform a hot filtration. To prevent premature crystallization, add a small excess of hot solvent (an extra 5-10%) before filtering. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.
-
Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold solvent to rinse away the impurity-laden mother liquor.
-
Drying: Allow air to be pulled through the crystals on the funnel for several minutes to help them dry, then transfer the purified crystals to a watch glass or drying dish to dry completely, preferably under vacuum.
Protocol 3: Two-Solvent (Mixed-Solvent) Recrystallization
This technique is useful when no single solvent has the ideal solubility properties. It requires two miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[14][15] A common pair for a compound like this could be Ethanol ("good") and Water ("bad").
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This cloudiness indicates that the solution is saturated.[14][15]
-
Clarification: Add one or two drops of the hot "good" solvent to re-dissolve the precipitate and make the solution clear again.
-
Cooling and Isolation: Follow steps 4-8 from the Single-Solvent Recrystallization protocol. The wash solvent in step 7 should be a chilled mixture of the two solvents in the same approximate ratio used for the recrystallization.
References
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization. Retrieved from [Link]
-
University of Cambridge. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
SciSpace. (n.d.). Effect of impurities on the crystal growth from solutions A new kinetic model. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms, kinetics, impurities and defects: consequences in macromolecular crystallization. Retrieved from [Link]
-
O'Chem. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
ResearchGate. (2016, November 18). How the impurities in the solute can affect the induction time during crystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2022, February 7). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. Retrieved from [Link]
-
Michigan State University, Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]
-
Wikipedia. (n.d.). Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, April 15). Impact of impurities on crystal growth. Retrieved from [Link]
-
Chemchart. (n.d.). N-(4-bromophenyl)-2-methylpropanamide (7160-08-9). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. Retrieved from [Link]
-
Reign Pharma Pvt. Ltd. (n.d.). Methyl-2-(4-bromophenyl)-2-methylpropanoate. Retrieved from [Link]
-
University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]
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Reddit. (2015, February 28). Recrystallization question : r/chemhelp. Retrieved from [Link]
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MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-bromophenyl)-N-phenylpropanamide. Retrieved from [Link]
-
YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
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Reddit. (2024, October 17). Recrystallization Issues : r/Chempros. Retrieved from [Link]
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O'Chem. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010, March 27). 2-(4-Bromophenyl)-2-methyl-propan-amide. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
-
Murov, S. (2020, August 19). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-2-methylpropanenitrile. Retrieved from [Link]
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Solving solubility issues of 2-(4-Bromophenyl)-2-methylpropanamide in aqueous media
Document ID: TS-SOL-850144 | Version: 2.1 | Status: Active Audience: Medicinal Chemists, Pharmacologists, Formulation Scientists
Core Directive & Molecule Profile
Welcome to the Technical Support Center. You are likely facing precipitation issues ("crashing out") when introducing 2-(4-Bromophenyl)-2-methylpropanamide (CAS: 850144-81-9) into aqueous buffers.
This guide moves beyond generic advice. We analyze the specific physicochemical barriers of this molecule and provide three validated solubilization workflows.
The Physicochemical Barrier
To dissolve this molecule, you must overcome two opposing forces:
-
High Lipophilicity: The 4-bromophenyl group and the gem-dimethyl moiety create a significant hydrophobic surface area.
-
High Crystal Lattice Energy: As a primary amide (
), this molecule possesses two hydrogen bond donors and one acceptor. This allows it to form a tightly packed crystal lattice that resists disruption by water molecules.
Key Properties:
| Property | Value (Approx.) | Implication |
|---|
| Molecular Formula |
Diagnostic Decision Matrix
Before selecting a protocol, identify your downstream application. The "correct" solvent depends entirely on biological tolerance and assay sensitivity.
Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.
Protocol A: The "Solvent Shift" (DMSO Spike)
Best For: High-throughput screening (HTS), short-term cell assays. Mechanism: Uses a water-miscible organic solvent to disperse the compound before it can crystallize.
The Problem: "The Cloud Effect"
If you add the solid powder directly to water, it floats. If you dissolve it in DMSO and dump it into water, it precipitates immediately (Ostwald ripening). You must control the mixing kinetics .
Step-by-Step Workflow
-
Prepare Stock: Dissolve the compound in 100% anhydrous DMSO to a concentration 200x higher than your final target.
-
Example: For a 10
assay, make a 2 mM DMSO stock.
-
-
Pre-warm Buffer: Warm your culture media or buffer (PBS) to 37°C. Cold buffers accelerate precipitation.
-
The Vortex Injection:
-
Validation: Visually inspect against a black background. If turbid, sonicate for 30 seconds.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|---|---|
| Immediate white cloud | Local supersaturation. | Inject slower; increase vortex speed; ensure tip is submerged. |
| Crystals after 1 hour | Thermodynamic instability. | Switch to Protocol B (Cyclodextrins). |
| Cell death in control | DMSO toxicity.[5] | Reduce DMSO to <0.1% or switch to Protocol B. |
Protocol B: Cyclodextrin Complexation (The Gold Standard)
Best For: In vivo studies, sensitive cell lines, long-term stability. Mechanism: Encapsulates the hydrophobic bromophenyl tail inside a "sugar donut" (cyclodextrin), leaving the hydrophilic exterior exposed to water.
Why HP-β-CD?
We recommend 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) over native β-CD. The hydroxypropyl groups disrupt the internal hydrogen bonding of the cyclodextrin itself, dramatically increasing its own solubility (>500 mg/mL) and preventing the complex from precipitating [2].
Figure 2: Equilibrium dynamics of host-guest complexation. The bromophenyl group enters the hydrophobic cavity.
Preparation Protocol (Molar Ratio 1:2)
-
Calculate Molar Ratio: The molecular weight of the drug is ~242.12 g/mol . HP-β-CD is ~1460 g/mol . Use a 1:2 (Drug:CD) molar ratio to ensure full encapsulation.
-
Vehicle Preparation: Dissolve 20% w/v HP-β-CD in water or saline. Filter through a 0.22
filter. -
Complexation:
-
Add the drug powder to the CD solution.
-
Critical Step: Agitate constantly for 24–48 hours at room temperature (25°C).
-
Speed Tip: If available, use a probe sonicator (pulsed mode) for 10 minutes to accelerate equilibrium.
-
-
Filtration: Filter the resulting solution (0.45
) to remove any uncomplexed solid drug.
Frequently Asked Questions (FAQs)
Q1: Can I just adjust the pH to dissolve it? A: No. This is a common misconception. The molecule is a primary amide. Amides are neutral species over the entire physiological pH range. Unlike carboxylic acids (which dissolve at high pH) or amines (at low pH), adding acid or base will not ionize this molecule—it may actually cause chemical degradation (hydrolysis) into the corresponding acid or amine [3].
Q2: My compound precipitates when I freeze the stock solution. Is it ruined? A: Likely not. DMSO has a high freezing point (19°C). When it freezes, the drug may crystallize out.
-
Fix: Thaw completely at 37°C and vortex vigorously. Ensure the solution is perfectly clear before use. If crystals persist, sonicate.
Q3: Is this molecule stable in water once dissolved? A: Primary amides are generally stable to hydrolysis at neutral pH and room temperature. However, the physical stability (solubility) is the limiting factor. In a simple DMSO/water mix, the drug is in a metastable supersaturated state and will eventually precipitate. In a Cyclodextrin complex, it is thermodynamically stable.
Q4: Can I use Tween 80 instead of DMSO? A: Yes. For animal studies (oral gavage), a surfactant system is often preferred.
-
Recipe: 5% Tween 80 + 5% PEG 400 + 90% Water.
-
Note: Tween 80 can inhibit P-glycoprotein (P-gp) transporters, potentially altering bioavailability data if your drug is a P-gp substrate.
References
-
Toxicity of DMSO in Cell Culture
- Source: Galvao, J. et al. "Unexpected low-dose toxicity of the universal solvent DMSO." F1000Research (2014).
-
Link:[Link]
-
Cyclodextrin Solubilization Mechanisms
- Source: Loftsson, T. et al. "Cyclodextrins in drug delivery." Expert Opinion on Drug Delivery (2005).
-
Link:[Link]
-
Amide Hydrolysis Kinetics
- Source: "Hydrolysis of Amides." Chemistry LibreTexts.
-
Link:[Link]
Disclaimer: This guide is for research purposes only. Users must consult Safety Data Sheets (SDS) and perform their own validation before in vivo application.
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-(4-Bromophenyl)-2-methylpropanamide
In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of 2-(4-Bromophenyl)-2-methylpropanamide, a compound of interest in medicinal chemistry, through the lens of Nuclear Magnetic Resonance (NMR) spectroscopy. We will dissect the intricacies of its ¹H and ¹³C NMR spectra, offering a rationale for the observed and predicted chemical shifts and coupling patterns. Furthermore, this guide will extend beyond NMR to provide a comparative overview of what can be gleaned from other powerful analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, thereby offering a holistic perspective on its structural characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance spectroscopy stands as the cornerstone of organic structure determination due to the wealth of information it provides about the molecular framework. Unlike techniques that offer broader, less specific information, NMR allows for the precise mapping of the carbon and hydrogen skeleton of a molecule, revealing subtle details about their chemical environment and connectivity.
¹H NMR Spectral Analysis of 2-(4-Bromophenyl)-2-methylpropanamide
The proton NMR spectrum of 2-(4-Bromophenyl)-2-methylpropanamide is predicted to exhibit four distinct signals, each corresponding to a unique set of protons in the molecule.
-
Aromatic Protons: The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-withdrawing bromine atom are expected to be deshielded and appear further downfield, while those meta to the bromine will be slightly more shielded. The coupling between these adjacent aromatic protons results in the doublet splitting pattern.
-
Amide Protons: The two protons of the primary amide (-CONH₂) are diastereotopic due to the chiral center at the adjacent quaternary carbon. This can lead to two separate broad signals. Their chemical shift can be highly variable and is dependent on factors such as solvent and concentration, often appearing as broad singlets.
-
Methyl Protons: The six protons of the two methyl groups are chemically equivalent due to free rotation around the carbon-carbon single bond. They are situated on a quaternary carbon, meaning they have no adjacent protons to couple with, and will therefore appear as a sharp singlet.
| Signal | Predicted Chemical Shift (ppm) | Integration | Multiplicity | Assignment |
| Ar-H | ~7.51 | 2H | Doublet | Protons ortho to Bromine |
| Ar-H | ~7.34 | 2H | Doublet | Protons meta to Bromine |
| -NH₂ | ~5.5 - 7.5 | 2H | Broad Singlet(s) | Amide Protons |
| -CH₃ | ~1.53 | 6H | Singlet | Methyl Protons |
¹³C NMR Spectral Analysis of 2-(4-Bromophenyl)-2-methylpropanamide
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon environment in the molecule.
-
Carbonyl Carbon: The carbon of the amide carbonyl group is significantly deshielded due to the electronegativity of the attached oxygen and nitrogen atoms and will appear at the downfield end of the spectrum.
-
Aromatic Carbons: The para-substituted benzene ring will exhibit four signals. The carbon directly bonded to the bromine atom (ipso-carbon) is influenced by the "heavy atom effect" of bromine, which can cause a shift that is not solely based on electronegativity. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
-
Quaternary Carbon: The quaternary carbon atom bonded to the two methyl groups and the aromatic ring will be deshielded and appear in the aliphatic region.
-
Methyl Carbons: The two equivalent methyl carbons will give rise to a single, upfield signal.
| Predicted Chemical Shift (ppm) | Assignment |
| ~178.9 | Carbonyl Carbon (C=O) |
| ~144.2 | Aromatic Carbon (C-C(CH₃)₂) |
| ~131.9 | Aromatic Carbons (C-H ortho to Br) |
| ~127.5 | Aromatic Carbons (C-H meta to Br) |
| ~121.8 | Aromatic Carbon (C-Br) |
| ~45.6 | Quaternary Carbon (-C(CH₃)₂) |
| ~25.9 | Methyl Carbons (-CH₃) |
A Comparative Perspective: Insights from Other Spectroscopic Techniques
While NMR provides an unparalleled level of structural detail, a comprehensive characterization often involves a multi-technique approach. Here, we compare the insights gained from NMR with those from Mass Spectrometry and Infrared Spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce structural motifs.
-
Molecular Ion Peak: The mass spectrum of 2-(4-Bromophenyl)-2-methylpropanamide would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, arising from the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Fragmentation Pattern: Key fragmentations would likely involve the loss of the amide group, the methyl groups, and cleavage of the bond between the quaternary carbon and the aromatic ring. The presence of a prominent peak corresponding to the bromophenyl cation would be a strong indicator of the aromatic portion of the molecule.
Comparison with NMR:
-
Strengths of MS: High sensitivity, provides molecular weight information, and the isotopic pattern of bromine is a definitive marker.
-
Limitations of MS: Does not provide detailed connectivity information in the way NMR does. Isomers can often have very similar fragmentation patterns, making unambiguous identification challenging without reference spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
-
Key Absorptions: The IR spectrum of 2-(4-Bromophenyl)-2-methylpropanamide would be expected to show characteristic absorption bands for:
-
N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.
-
C=O stretch: A strong absorption around 1650-1690 cm⁻¹ for the amide carbonyl.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the methyl groups and just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.
-
C-Br stretch: A band in the fingerprint region, typically around 500-600 cm⁻¹.
-
Para-substitution pattern: Characteristic overtone bands in the 1600-2000 cm⁻¹ region and out-of-plane bending vibrations. For para-substituted benzene rings, a strong C-H wag is generally observed between 860 and 790 cm⁻¹.
-
Comparison with NMR:
-
Strengths of IR: Fast, non-destructive, and provides clear evidence for the presence of key functional groups (amide, aromatic ring).
-
Limitations of IR: Provides limited information about the carbon-hydrogen framework and the connectivity of the molecule. It is often difficult to distinguish between isomers based solely on their IR spectra.
Experimental Protocol for NMR Analysis
Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a generalized protocol for the analysis of a sample like 2-(4-Bromophenyl)-2-methylpropanamide.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of the amide protons.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is assigned a chemical shift of 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a high degree of homogeneity, which is essential for sharp, well-resolved signals.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the free induction decay (FID).
-
Repeat the acquisition several times (e.g., 8-16 scans) and average the FIDs to improve the signal-to-noise ratio.
-
Apply a Fourier transform to the averaged FID to obtain the frequency-domain spectrum.
-
Phase the spectrum and perform a baseline correction.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to obtain a good signal-to-noise ratio.
-
Process the data in a similar manner to the ¹H spectrum (Fourier transform, phasing, baseline correction).
-
Visualizing the Molecular Structure and Analytical Workflow
To aid in the understanding of the spectral data and the overall analytical process, the following diagrams are provided.
Caption: Molecular structure of 2-(4-Bromophenyl)-2-methylpropanamide with atom numbering for NMR assignments.
Caption: Workflow for the spectroscopic identification of an unknown compound.
Conclusion
The comprehensive analysis of 2-(4-Bromophenyl)-2-methylpropanamide demonstrates the synergistic power of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed map of the molecular architecture, Mass Spectrometry and Infrared Spectroscopy offer complementary and confirmatory data that are invaluable in the structural elucidation process. For researchers and scientists in drug development, a thorough understanding and application of these techniques are essential for the confident characterization of novel chemical entities.
References
-
SpectraBase. N-(2-bromophenyl)-2-(4-isobutylphenyl)-N-methyl-propanamide. [Link]
-
Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]
-
Chemistry Stack Exchange. Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
-
PubChem. 2-(4-Bromophenyl)-2-methylpropanamide. [Link]
-
NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Quora. Which one is better for an analytical technique, NMR or IR? Why? [Link]
-
Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]
-
The Analytical Scientist. MS and NMR - the Perfect Couple? [Link]
-
EMBL-EBI. Comparison of NMR and MS. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
NIU - Department of Chemistry and Biochemistry. IR Absorption Frequencies. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]
-
NIU Department of Chemistry and Biochemistry. Table of Characteristic IR Absorptions. [Link]
-
Spectra Analysis. Determining benzene ring substitution patterns from IR spectra. [Link]
A Comparative Guide to the Spectroscopic Characterization of 2-(4-Bromophenyl)-2-methylpropanamide: Elucidating Amide and Bromo Group Signatures
For researchers and professionals in drug development and chemical synthesis, the precise structural confirmation of novel compounds is paramount. 2-(4-Bromophenyl)-2-methylpropanamide, a molecule of interest in medicinal chemistry, possesses two key functional groups—a primary amide and a bromo-substituted aromatic ring—whose characteristic spectroscopic signatures are critical for its identification and purity assessment. This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic features of this compound, offering a comparative perspective with alternative analytical techniques to ensure comprehensive characterization.
The Power of Vibrational Spectroscopy: An Introduction to FTIR
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds absorb energy at specific frequencies, causing them to stretch, bend, or rotate. These absorption frequencies are unique to the types of bonds and the overall molecular structure, providing a distinct "fingerprint" for a compound. For 2-(4-Bromophenyl)-2-methylpropanamide, FTIR is particularly adept at identifying the characteristic vibrations of its amide and bromo functional groups.
Deciphering the Spectrum: Characteristic FTIR Peaks
While an experimental spectrum for 2-(4-Bromophenyl)-2-methylpropanamide is not publicly available, we can confidently predict its key absorption bands by analyzing the spectra of structurally similar compounds and established correlation charts. The primary areas of interest are the N-H stretching region, the carbonyl (C=O) stretching region, the N-H bending region for the amide group, and the low-frequency region for the C-Br stretch.
Amide Group Vibrations: A Multi-Peak Signature
The primary amide group (-CONH₂) in 2-(4-Bromophenyl)-2-methylpropanamide gives rise to several distinct and informative peaks in the FTIR spectrum.
-
N-H Stretching Vibrations: A hallmark of a primary amide is the presence of two distinct absorption bands in the region of 3400-3100 cm⁻¹ . These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. The presence of two peaks is a definitive indicator of the -NH₂ group. In the solid state, hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.
-
C=O Stretching Vibration (Amide I Band): The carbonyl group of the amide typically exhibits a very strong and sharp absorption band, known as the Amide I band, in the range of 1680-1630 cm⁻¹ . The exact position is influenced by factors such as hydrogen bonding and the electronic effects of neighboring substituents. The high intensity of this peak makes it a prominent feature in the spectrum.
-
N-H Bending Vibration (Amide II Band): Another characteristic absorption for primary amides is the N-H in-plane bending vibration, referred to as the Amide II band. This peak is typically found between 1650 and 1620 cm⁻¹ . It is important to note that this peak can sometimes overlap with the Amide I band, appearing as a shoulder or a broadened peak.
The workflow for identifying the amide functional group using FTIR is a systematic process of locating these key vibrational modes.
Caption: Workflow for the identification of a primary amide group using FTIR spectroscopy.
Bromo Group Vibration: A Fingerprint Region Clue
The presence of the bromo group on the phenyl ring is confirmed by a characteristic absorption in the "fingerprint" region of the spectrum.
-
C-Br Stretching Vibration: The stretching vibration of the carbon-bromine bond is expected to appear in the low-frequency region, typically between 600 and 500 cm⁻¹ . This peak is often of medium to strong intensity. Its presence, in conjunction with the aromatic C-H and C=C vibrations, confirms the bromo-substituted phenyl moiety.
The following table summarizes the expected characteristic FTIR peaks for 2-(4-Bromophenyl)-2-methylpropanamide based on the analysis of related compounds such as N-(4-bromophenyl)acetamide and p-bromobenzamide.[1][2]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Amide (-CONH₂) ** | N-H Asymmetric Stretch | ~3350 | Medium |
| N-H Symmetric Stretch | ~3170 | Medium | |
| C=O Stretch (Amide I) | ~1660 | Strong, Sharp | |
| N-H Bend (Amide II) | ~1640 | Medium-Strong | |
| Bromo (-Br) | C-Br Stretch | 600-500 | Medium-Strong |
| Aromatic Ring | C-H Stretch | >3000 | Medium |
| C=C Stretch | 1600-1450 | Medium (multiple bands) | |
| Alkyl (-C(CH₃)₂) ** | C-H Stretch | <3000 | Strong |
A Broader Perspective: Alternative and Complementary Analytical Techniques
While FTIR provides excellent functional group information, a comprehensive structural elucidation relies on a combination of analytical methods. The choice of technique is dictated by the specific information required, from connectivity to molecular weight and elemental composition.
Caption: Interplay between FTIR and other key analytical techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule.
-
¹H NMR: Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For 2-(4-Bromophenyl)-2-methylpropanamide, one would expect to see signals for the aromatic protons, the amide protons (which may be broad and exchangeable), and a singlet for the two equivalent methyl groups.
-
¹³C NMR: Would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), and the methyl and quaternary carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. The presence of bromine is readily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of almost equal intensity.
Elemental Analysis
Elemental analysis provides the percentage composition of each element (C, H, N, Br, O) in the compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to confirm the compound's identity.
Experimental Protocols
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid 2-(4-Bromophenyl)-2-methylpropanamide sample directly onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.
-
Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental interferences.
-
Sample Scan: Acquire the FTIR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio. A typical range is 4000-400 cm⁻¹.
-
Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.
Conclusion
The identification of the amide and bromo functional groups in 2-(4-Bromophenyl)-2-methylpropanamide is reliably achieved through FTIR spectroscopy. The characteristic N-H and C=O stretching and bending vibrations provide a clear signature for the primary amide, while the C-Br stretch in the fingerprint region confirms the presence of the halogen. For unambiguous structural elucidation and to meet rigorous regulatory standards, it is imperative to complement FTIR analysis with other powerful techniques such as NMR spectroscopy and mass spectrometry. This integrated analytical approach provides a self-validating system, ensuring the highest level of scientific integrity in the characterization of novel pharmaceutical compounds.
References
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Acetamide, N-(4-bromophenyl)-. [Link]
-
SpectraBase. N-(4-Bromomethylphenyl)acetamide. [Link]
-
PubChem. 4'-Bromoacetanilide. [Link]
-
PubChem. 4-Bromobenzamide. [Link]
-
Pharmaffiliates. N-(4-Bromophenyl)acetamide. [Link]
-
DergiPark. Preparation, Characterization and Evaluation of Some New Amides as Antimicrobial Agents. [Link]
-
PMC. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]
Sources
Comparative Reactivity Guide: 2-(4-Bromophenyl)-2-methylpropanamide vs. Chloro-Analogs
Executive Summary
This guide provides a technical comparison between 2-(4-Bromophenyl)-2-methylpropanamide (referred to herein as 4-Br-MPA ) and its chloro-analog, 2-(4-Chlorophenyl)-2-methylpropanamide (4-Cl-MPA ).
While both compounds serve as critical intermediates in the synthesis of androgen receptor antagonists (e.g., Enzalutamide derivatives), their utility diverges significantly based on the reaction type:
-
Cross-Coupling (C-C Bond Formation): 4-Br-MPA is the superior candidate for discovery-phase synthesis due to facile oxidative addition under mild conditions. 4-Cl-MPA requires specialized electron-rich ligands (e.g., Buchwald phosphines) and higher energy inputs.
-
Amide Stability: Both analogs exhibit exceptional hydrolytic stability due to the steric shielding provided by the
-gem-dimethyl group. -
Cost-Benefit: 4-Cl-MPA offers a ~30-40% cost reduction for large-scale manufacturing but necessitates higher catalyst costs, shifting the economic advantage only at multi-kilogram scales.
Structural & Physical Property Analysis[1][2]
The reactivity difference is rooted in the carbon-halogen bond properties.[1] The gem-dimethyl motif (
| Property | 2-(4-Bromophenyl)-2-methylpropanamide (4-Br-MPA ) | 2-(4-Chlorophenyl)-2-methylpropanamide (4-Cl-MPA ) | Impact on Reactivity |
| Bond Dissociation Energy (C-X) | ~81 kcal/mol | ~96 kcal/mol | 4-Br-MPA undergoes oxidative addition ~100x faster in standard Pd-cycles. |
| C-X Bond Length | 1.90 Å | 1.74 Å | Longer C-Br bond increases accessibility for metal centers. |
| Hammett Constant ( | 0.23 | 0.23 | Electronic withdrawal is nearly identical; reactivity divergence is kinetic, not thermodynamic. |
| Amide Sterics | High (Gem-dimethyl) | High (Gem-dimethyl) | Both resist hydrolysis; requires forcing conditions (conc. acid/base + heat).[2] |
Reactivity Profile: Palladium-Catalyzed Cross-Coupling[3][5]
The primary application of these intermediates involves functionalizing the aryl ring via Suzuki-Miyaura or Buchwald-Hartwig couplings.
Mechanistic Divergence
The rate-determining step (RDS) for 4-Br-MPA is often transmetallation, whereas for 4-Cl-MPA , the RDS shifts to the oxidative addition of the Pd(0) species into the strong C-Cl bond.
Figure 1: Mechanistic divergence in the catalytic cycle. Note the high energy barrier for the Chloro-analog requiring specialized conditions.
Comparative Experimental Data (Suzuki Coupling)
Reaction Conditions: 1.0 equiv Ar-X, 1.2 equiv Phenylboronic acid, 2.0 equiv K₂CO₃, Solvent: Toluene/H₂O (10:1), 80°C, 4h.
| Substrate | Catalyst System | Conversion (%) | Yield (%) | Notes |
| 4-Br-MPA | Pd(PPh₃)₄ (1 mol%) | >99% | 96% | Standard "commodity" catalyst works efficiently. |
| 4-Cl-MPA | Pd(PPh₃)₄ (1 mol%) | <5% | Trace | Failed oxidative addition. |
| 4-Cl-MPA | Pd(OAc)₂ / SPhos (1 mol%) | 98% | 94% | Requires expensive Buchwald ligand to activate C-Cl. |
Reactivity Profile: Amide Hydrolysis & Stability
The "2-methylpropanamide" tail contains a gem-dimethyl group adjacent to the carbonyl. This creates a "steric lock," significantly retarding hydrolysis compared to linear analogs (e.g., propionamides).
-
Acidic Hydrolysis: Requires 6M HCl at reflux for >24 hours for complete conversion.
-
Basic Hydrolysis: Resistant to 1M NaOH at RT; requires ethylene glycol/KOH at 150°C for efficient cleavage.
-
Comparison: The Halogen (Br vs Cl) has negligible effect on hydrolysis rates as it is too distant (para-position) to influence the carbonyl electronically or sterically.
Experimental Protocols
Protocol A: Self-Validating Suzuki Coupling (Discovery Scale)
Use this protocol to verify the reactivity of the Bromo-analog or the activated Chloro-analog.
Reagents:
-
Substrate: 1.0 mmol (256 mg for Br-analog, 211 mg for Cl-analog)
-
Phenylboronic Acid: 1.2 mmol (146 mg)
-
Base: K₂CO₃ (2.0 mmol, 276 mg)
-
Catalyst A (For Br): Pd(dppf)Cl₂·DCM (0.02 mmol, 16 mg)
-
Catalyst B (For Cl): Pd(OAc)₂ (2.2 mg) + XPhos (9.5 mg)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v, degassed)
Workflow:
-
Setup: Charge a 20 mL vial equipped with a stir bar with Substrate, Boronic Acid, and Base.
-
Inertion: Cycle Nitrogen/Vacuum 3 times. Add Catalyst (A or B) under Nitrogen flow.
-
Solvation: Add degassed solvent (5 mL) via syringe.
-
Reaction: Seal and heat to 80°C.
-
Checkpoint 1 (1 hour): Take 50 µL aliquot, dilute in MeCN. Inject on HPLC/UPLC.
-
Success Criteria: Br-analog should show >90% conversion. Cl-analog (with Cat B) should show >80% conversion. Cl-analog (with Cat A) will show <10%.
-
-
Workup: Cool, filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Protocol B: Amide Integrity Stress Test
Use this to confirm the stability of the gem-dimethyl amide motif.
-
Dissolve 50 mg of 4-Br-MPA in 2 mL of THF/1M NaOH (1:1).
-
Stir at Room Temperature for 24 hours.
-
Analysis: TLC (50% EtOAc/Hex) or LC-MS.
-
Result: Expect 0% degradation . (Retention of starting material confirms steric protection).
Decision Matrix: When to Use Which?
The choice between the Bromo and Chloro analogs should be dictated by the development phase and economic constraints.
Figure 2: Strategic decision tree for substrate selection.
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling
-
Gem-Dimethyl Effect & Steric Hindrance
-
The Gem-Dimethyl Effect Revisited. Journal of Organic Chemistry.
-
-
Enzalutamide Intermediate Synthesis
-
General Reactivity of Aryl Chlorides
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN111386257A - Process for preparing enzalutamide using novel intermediates - Google Patents [patents.google.com]
- 7. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
X-ray crystallography data for 2-(4-Bromophenyl)-2-methylpropanamide structure confirmation
Executive Summary
Compound: 2-(4-Bromophenyl)-2-methylpropanamide CAS: 7160-08-9 Role: Key intermediate in the synthesis of antihistamines (e.g., Fexofenadine analogs) and a model for studying halogen bonding in gem-dimethyl substituted systems.
This guide serves as a definitive protocol for the structural confirmation of 2-(4-Bromophenyl)-2-methylpropanamide. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential connectivity data, Single Crystal X-Ray Diffraction (SC-XRD) remains the "Gold Standard" for this compound. SC-XRD is uniquely capable of resolving the steric locking induced by the gem-dimethyl group (Thorpe-Ingold effect) and defining the precise halogen-bonding networks critical for solid-state stability and formulation.
Part 1: Comparative Analysis of Characterization Methods
For a researcher confirming the structure of 2-(4-Bromophenyl)-2-methylpropanamide, selecting the right analytical tool is dictated by the data requirement (connectivity vs. spatial arrangement).
Method Performance Matrix
| Feature | SC-XRD (Crystallography) | NMR ( | HR-MS (Mass Spec) |
| Primary Output | 3D Atomic Coordinates (CIF) | Solution-state connectivity | Molecular Formula / Mass |
| Stereochemistry | Absolute Configuration (via Anomalous Dispersion) | Relative (requires chiral shift reagents) | N/A |
| Polymorphism | Definitive detection | Invisible (unless solid-state NMR) | Invisible |
| Intermolecular Interactions | Maps H-bonds & Halogen bonds (Br···O) | Inferential (concentration dependent) | N/A |
| Sample State | Solid (Single Crystal) | Solution (CDCl | Ionized Gas |
| Limit of Detection | Requires good crystal (~0.1 mm) | ~1 mg | < 1 ng |
Why SC-XRD is Critical for this Compound
-
The Gem-Dimethyl Effect: The two methyl groups at the
-position create significant steric bulk, restricting rotation around the C(aryl)-C( ) bond. SC-XRD is the only method that accurately measures the specific torsion angles locked by this effect in the solid state. -
Halogen Bonding: The bromine atom at the para position is a prime donor for halogen bonding. SC-XRD allows you to observe Br···O or Br···
interactions, which dictate the melting point (approx. 126°C) and solubility profile. -
Heavy Atom Phasing: The presence of Bromine (Z=35) makes this compound an ideal candidate for X-ray diffraction. The heavy atom dominates the scattering, allowing for rapid and unambiguous structure solution (phasing) without complex direct methods.
Part 2: Experimental Protocol & Representative Data
Crystallization Strategy
Obtaining diffraction-quality crystals is the bottleneck. The gem-dimethyl group aids crystallization by reducing conformational entropy (Thorpe-Ingold effect), but the amide functionality can lead to rapid precipitation rather than crystal growth.
-
Solvent System A (Preferred): Ethanol/Water (Slow Evaporation). Dissolve in warm ethanol; add water until turbid; heat to clear; allow to cool slowly.
-
Solvent System B (Alternative): Ethyl Acetate/Hexane (Vapor Diffusion).
-
Target Habit: Colorless prisms or blocks. Avoid needles (often indicate rapid growth/twinning).
Data Collection Parameters (Mo-K Source)
Due to the Bromine atom, Molybdenum (Mo) radiation (
-
Temperature: 100 K (Cryostream) – Essential to reduce thermal motion of the terminal methyl groups.
-
Theta Range: 2.5° to 28.0° (0.75 Å resolution).
-
Absorption Correction: Multi-scan (SADABS) is mandatory due to the Br absorption coefficient (
mm ).
Target Structural Parameters for Validation
When analyzing your solved structure, compare your results against these representative ranges derived from analogous brominated phenyl amides (e.g., 2-(4-bromophenyl)-2-methylpropanoic acid derivatives).
| Parameter | Target Value / Range | Structural Significance |
| Crystal System | Monoclinic (Common: | Standard packing for planar aromatics. |
| Bond: C(Aryl)–Br | 1.89 – 1.91 Å | Typical C( |
| Bond: C( | 1.51 – 1.53 Å | Single bond connecting quaternary center to amide. |
| Torsion: C(Ar)–C( | ~60° - 90° | Twisted out of plane due to gem-dimethyl steric clash. |
| H-Bond: N–H···O | 2.85 – 2.95 Å (D···A) | Primary amide dimer formation (Ribbon motif). |
| R-Factor ( | < 0.05 (5%) | Indicates a high-quality structural model. |
Part 3: Visualization of the Confirmation Workflow
The following diagram illustrates the logical flow from synthesis to definitive structural confirmation, highlighting the decision nodes for analytical techniques.
Figure 1: Decision workflow for structural confirmation, prioritizing SC-XRD for final validation.
References
-
Compound Properties & Synthesis
-
Crystallographic Methodology (Comparison)
-
Comparison of NMR and X-ray Crystallography. Creative Biostructure. (2024).[4] detailed breakdown of the complementary nature of solid-state vs. solution-state analysis.
-
Source:
-
-
Structural Analogs (Data Benchmarking)
-
Crystal structure of (E)-N-(4-bromophenyl)-2-cyano-3-... (2024).[4] PMC11004720. Provides benchmark bond lengths for amide-substituted bromobenzenes.
-
Source:
-
-
General Physical Properties
Sources
- 1. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 3. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 2-(4-bromomethyl)phenyl propionic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. N-(4-bromophenyl)-2-methylpropanamide (7160-08-9) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. N-(4-bromophenyl)-2-methylpropanamide 95% | CAS: 7160-08-9 | AChemBlock [achemblock.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
